
6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H9BrFNO3 and its molecular weight is 362.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
G Protein-Coupled Receptor GPR35 Agonist
One significant application of a structurally similar compound, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, is its role as a potent and selective agonist for the orphan G protein-coupled receptor GPR35. This application is particularly important in the context of pharmaceutical research and development, offering a new pathway to modulate this receptor's activity, which may lead to therapeutic applications for diseases associated with this receptor. The study conducted by Thimm et al. (2013) highlights the compound's high affinity and selectivity towards GPR35, providing a valuable tool for further investigation into the receptor's function and its potential as a drug target (Thimm, D., Funke, M., Meyer, A., & Müller, C., 2013).
Antitumor Activity
Another research application involves the analog 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), demonstrating potent antiproliferative activities against a variety of tumor cell lines. Yin et al. (2013) discovered BENC-511's effectiveness in blocking AKT phosphorylation and inducing cancer cell apoptosis, highlighting the potential of such compounds in cancer research and therapy. This study not only presents a new avenue for antitumor agent development but also emphasizes the importance of structural analogs in enhancing biological activity (Yin, S., Shi, M., Kong, T., Zhang, C.-M., Han, K.-k., Cao, B., Zhang, Z., Du, X., Tang, L.-Q., Mao, X., & Liu, Z., 2013).
Fluorogenic Substrate for Metallo-β-lactamases
Zhang et al. (2013) synthesized a novel fluorogenic substrate for metallo-β-lactamases (MβLs) featuring the core 2-oxo-2H-chromene structure. This substrate, designed for activity assays with MβLs, underscores the versatile utility of chromene derivatives in developing diagnostic tools and studying enzymatic activity, particularly in the context of antibiotic resistance research. The substrate's specific interaction with MβLs presents a method for monitoring enzyme activity, aiding in the understanding and potentially combating β-lactamase-mediated drug resistance (Zhang, Y.-l., Xiao, J.-M., Feng, J.-L., Yang, K.-W., Feng, L., Zhou, L.-S., & Crowder, M., 2013).
Selective Chemosensors
The development of chemosensors utilizing coumarin fluorophores demonstrates another application area for chromene derivatives. Meng et al. (2018) synthesized a compound acting as a highly selective fluorescence chemosensor for detecting Cu^2+ and H_2PO_4^− ions. This research indicates the potential of chromene-based compounds in environmental monitoring, diagnostics, and chemical sensing, showcasing their ability to provide selective, sensitive detection of specific ions, which is crucial for various scientific and industrial applications (Meng, X., Li, S., Ma, W., Wang, J., Hu, Z., & Cao, D., 2018).
Propriétés
IUPAC Name |
6-bromo-N-(4-fluorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO3/c17-10-1-6-14-9(7-10)8-13(16(21)22-14)15(20)19-12-4-2-11(18)3-5-12/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKDMOUXKVQFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2724098.png)
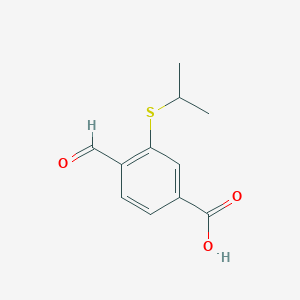

![3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2724103.png)
![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2724104.png)
![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2724105.png)
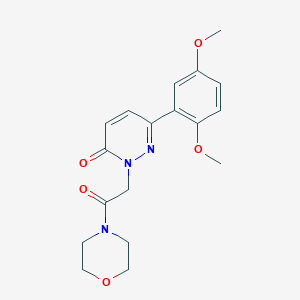
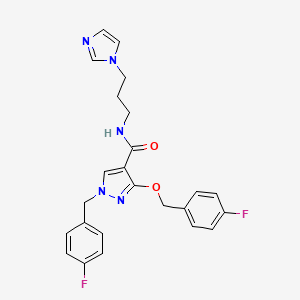
![6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2724110.png)
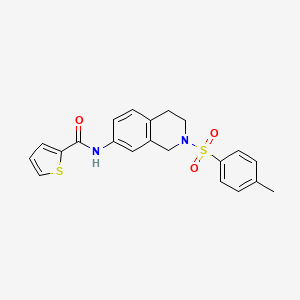
![N-(5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2724116.png)
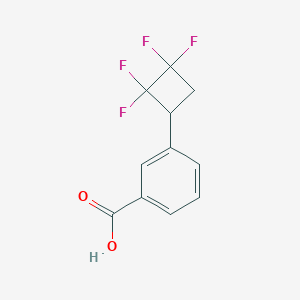
![1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B2724121.png)
